molecular formula C20H15Cl2NO B14802431 N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline

N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline

Cat. No.: B14802431
M. Wt: 356.2 g/mol
InChI Key: QFDPEIIWLLTOKU-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzylidene group attached to a benzyloxybenzene ring, with two chlorine atoms substituted at the 3 and 5 positions of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline typically involves the condensation reaction between 3,5-dichloroaniline and 3-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(benzyloxy)benzylidene]-3,4,5-trimethoxybenzohydrazide
  • N-[3-(benzyloxy)benzylidene]-4-((4-methylbenzyl)oxy)benzohydrazide
  • N-[3-(benzyloxy)benzylidene]nonanohydrazide

Uniqueness

N-[3-(benzyloxy)benzylidene]-3,5-dichloroaniline is unique due to the presence of chlorine atoms at the 3 and 5 positions of the aniline ring, which can influence its chemical reactivity and biological activity. The benzyloxybenzylidene group also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C20H15Cl2NO

Molecular Weight

356.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-1-(3-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C20H15Cl2NO/c21-17-10-18(22)12-19(11-17)23-13-16-7-4-8-20(9-16)24-14-15-5-2-1-3-6-15/h1-13H,14H2

InChI Key

QFDPEIIWLLTOKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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